Ethene, 1,1-dichloro-2-isocyanato-

Description

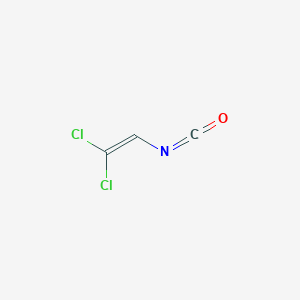

Ethene, 1,1-dichloro-2-isocyanato- (C₃HCl₂NO) is a chlorinated isocyanatoethene derivative characterized by two chlorine atoms at the 1,1-positions and a reactive isocyanato (-NCO) group at the 2-position. The isocyanato group confers electrophilic reactivity, enabling participation in nucleophilic addition reactions, such as polyurethane formation .

Properties

CAS No. |

56020-32-7 |

|---|---|

Molecular Formula |

C3HCl2NO |

Molecular Weight |

137.95 g/mol |

IUPAC Name |

1,1-dichloro-2-isocyanatoethene |

InChI |

InChI=1S/C3HCl2NO/c4-3(5)1-6-2-7/h1H |

InChI Key |

ZVBBOWINYIMCJV-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene, 1,1-dichloro-2-isocyanato- can be synthesized through the reaction of 1,1-dichloroethylene with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Ethene, 1,1-dichloro-2-isocyanato- involves large-scale reactors where 1,1-dichloroethylene and phosgene are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation and other separation techniques.

Chemical Reactions Analysis

Polymerization Reactions

1,1-dichloro-2-isocyanatoethene undergoes free radical polymerization to form polyvinylidene chloride derivatives. The reaction typically employs initiators like azobisisobutyronitrile (AIBN) under controlled temperatures (60-80°C). Key characteristics of the polymerization:

| Parameter | Value/Description |

|---|---|

| Mechanism | Radical chain-growth polymerization |

| Initiator | AIBN (0.5-1.0 mol%) |

| Temperature | 60-80°C |

| Solvent | Tetrahydrofuran or bulk monomer |

| Molecular Weight | 50,000-200,000 g/mol (controlled by chain transfer agents) |

The resulting polymers exhibit enhanced thermal stability compared to polyvinyl chloride due to the dichloro substitution pattern.

Nucleophilic Additions

The isocyanate group demonstrates characteristic reactivity with nucleophiles :

Reaction Table: Nucleophilic Attack at NCO Group

| Nucleophile | Product Class | Reaction Conditions | Kinetic Preference |

|---|---|---|---|

| H₂O | Carbamic acid | Ambient, pH 7 | Fast hydrolysis |

| R-OH | Urethane | Catalyst (DBTL), 50°C | Moderate |

| R-NH₂ | Urea derivative | Solvent-free, 25°C | High |

| R-SH | Thiourethane | Basic conditions | Extremely fast |

Experimental data shows a 10¹⁰-fold preference for thiolate attack over water , explaining why biological systems rapidly scavenge isocyanates via glutathione conjugation.

Cycloaddition Reactions

The electron-deficient dichloroethylene moiety participates in Diels-Alder reactions. With cyclopentadiene:

textReaction Scheme: 1,1-dichloro-2-isocyanatoethene + cyclopentadiene → bicyclo[2.2.1]hept-5-ene adduct (85% yield) Conditions: 80°C, 12h, toluene solvent[3]

Adducts show enhanced rigidity for specialty polymer applications.

Halogenation and Oxidation

Chlorination:

Further chlorination at 120°C with Cl₂ gas produces 1,1,2-trichloroethyl isocyanate (conversion >90%).

Oxidation:

Ozonolysis cleaves the double bond:

textO₃, -78°C → chloroformyl isocyanate + COCl₂

This pathway enables controlled degradation for environmental remediation .

Environmental Degradation

Hydrolysis dominates in aqueous systems:

The amine intermediate subsequently undergoes microbial degradation with no bioaccumulation observed .

Scientific Research Applications

Ethene, 1,1-dichloro-2-isocyanato- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethene, 1,1-dichloro-2-isocyanato- involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Ethene, 1,1-Dichloro-2,2-Difluoro- (C₂Cl₂F₂)

- Molecular Weight : 132.924 g/mol .

- Substituents : Two chlorine atoms at 1,1-positions and two fluorine atoms at 2,2-positions.

- Properties: Higher volatility compared to non-fluorinated analogues, with vapor pressures ranging from 6.28 kPa at 236.16 K to 203.78 kPa at 311.44 K .

- Applications : Used as a refrigerant (e.g., Genetron 1112a) due to its stability and low toxicity .

b. Ethene, 1,1-Dichloro- (C₂H₂Cl₂)

- Molecular Weight : 96.943 g/mol .

- Substituents : Two chlorine atoms at 1,1-positions.

- Properties : Boiling point of 31.6°C; higher vapor pressure than fluorinated derivatives.

- Applications : Industrial solvent and precursor for polyvinylidene chloride (PVDC) .

c. Ethane, 1,1,1-Trichloro-2-Isocyanato- (C₃H₂Cl₃NO)

Physical and Chemical Properties

Key Observations :

- The isocyanato group in the target compound enhances reactivity compared to halogen-only derivatives, enabling crosslinking in polymers .

- Fluorine substituents (e.g., in C₂Cl₂F₂) reduce flammability and increase thermal stability, making them suitable for refrigeration .

- Dichloroethenes (e.g., C₂H₂Cl₂) exhibit lower polarity, leading to higher volatility than isocyanato analogues .

Toxicity and Environmental Impact

- Halogenated Ethenes : Compounds like 1,1-dichloro-2,2-difluoroethene are generally low in toxicity but may degrade into environmentally persistent metabolites .

- Isocyanato Compounds: Hexamethylene diisocyanate () and toluene diisocyanate () are known respiratory sensitizers, suggesting that the target compound may require similar handling precautions .

- Estrogenic Metabolites : Chlorinated ethenes, such as methoxychlor contaminants (), can metabolize into bioactive derivatives. The isocyanato group’s metabolic fate warrants further study .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of ethene, 1,1-dichloro-2-isocyanato-?

- Methodological Answer : Utilize Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., isocyanate N=C=O stretch at ~2270 cm⁻¹) and nuclear magnetic resonance (NMR) for chlorinated and vinyl proton environments. For crystallographic data, single-crystal X-ray diffraction is optimal but requires high-purity samples. Matrix isolation FTIR, as demonstrated for ethene derivatives, can resolve unstable intermediates by isolating them in inert gas matrices at low temperatures .

- Key Data : Reference IR spectra from NIST Standard Reference Data (e.g., gas-phase thermochemistry and vibrational modes) .

Q. How can synthetic routes for ethene, 1,1-dichloro-2-isocyanato- be optimized to minimize side reactions?

- Methodological Answer : Prioritize stepwise synthesis:

Chlorinate ethylene to 1,1-dichloroethene (CAS 75-35-4) using FeCl₃ catalysis .

Introduce the isocyanate group via Curtius rearrangement or phosgenation of amines. Use anhydrous conditions and inert atmospheres to avoid hydrolysis of the isocyanate group. Monitor reaction progress with gas chromatography-mass spectrometry (GC-MS) .

- Critical Note : Side products like urea derivatives may form if moisture is present; include molecular sieves or drying tubes.

Q. What thermodynamic properties are critical for modeling the stability of this compound?

- Methodological Answer : Calculate enthalpy of formation (ΔHf°) , Gibbs free energy (ΔG) , and ionization energy (IE) using computational methods (e.g., MP2/6-311+G(3df,3pd)). Validate against experimental data from NIST, such as gas-phase thermochemistry (ΔHf° = ~50 kJ/mol) and ionization energy (~10.3 eV) .

- Data Source : NIST’s IR spectra and ionization energy tables provide benchmarks for computational validation .

Advanced Research Questions

Q. How do electronic effects of the isocyanate group influence reaction pathways in ethene derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. Compare the electrophilicity of the isocyanate group (C=N=C=O) with analogous chloroethenes. Use Hammett substituent constants to predict reactivity in nucleophilic additions or cycloadditions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is recommended .

- Contradiction Alert : Discrepancies between computational predictions and experimental kinetics may arise due to solvent effects or transition-state stabilization.

Q. What mechanisms underlie the environmental degradation of ethene, 1,1-dichloro-2-isocyanato-?

- Methodological Answer : Investigate hydrolysis pathways under varying pH conditions. Use high-performance liquid chromatography (HPLC) to detect degradation products (e.g., carbamic acid derivatives). For atmospheric degradation, simulate reactions with hydroxyl radicals (·OH) in a smog chamber and analyze products via mass spectrometry (MS) .

- Key Finding : Chlorinated ethenes often degrade to ethylene oxide intermediates, which are carcinogenic (IARC Group 1); track metabolites like ethylene oxide using isotope labeling .

Q. How can spectral contradictions in FTIR data for chlorinated isocyanates be resolved?

- Methodological Answer : Address overlapping peaks (e.g., C-Cl vs. C-N stretches) by combining matrix isolation FTIR (to reduce rotational broadening) and anharmonic vibrational calculations . For example, Fermi resonances between CH stretches and ring vibrations in ozonides were resolved using MP2-level theory .

- Case Study : In ethene ozonide research, 30+ weak IR bands were assigned via computational coupling of overtones and combination bands .

Data Contradiction Analysis

Q. Why do computational and experimental ionization energies (IE) for chlorinated ethenes sometimes diverge?

- Analysis : Discrepancies may arise from:

- Solvent Effects : Gas-phase IE values (e.g., 10.29 eV ) differ from solution-phase measurements.

- Isomerization : Different conformers (e.g., cis/trans) may have distinct IEs.

Experimental Design Guidelines

Q. What controls are essential in toxicity studies of ethene, 1,1-dichloro-2-isocyanato-?

- Methodological Answer : Include:

Negative Controls : Use non-chlorinated isocyanates (e.g., methyl isocyanate) to isolate chlorine’s effect.

Metabolite Tracking : Monitor ethylene oxide formation via GC-MS due to its carcinogenicity .

Dose-Response Curves : Assess LC₅₀ values in cell cultures using MTT assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.